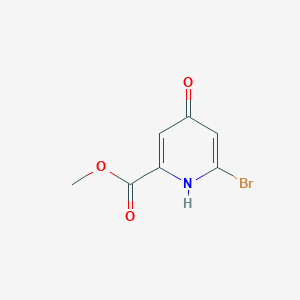

Methyl 6-bromo-4-hydroxypicolinate

Description

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

methyl 6-bromo-4-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(10)3-6(8)9-5/h2-3H,1H3,(H,9,10) |

InChI Key |

PAYGUTHFYXIUIC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)C=C(N1)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from a hydroxypicolinic acid or a suitably substituted pyridine derivative.

- Selective bromination at the 6-position.

- Esterification of the carboxylic acid group to form the methyl ester.

- Maintenance or introduction of the hydroxyl group at the 4-position.

Specific Preparation via Bromination of 2,4-Dihydroxy-6-methylpyridine

A relevant synthetic approach reported involves the bromination of 2,4-dihydroxy-6-methylpyridine using phosphorus oxybromide (POBr3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction conditions are carefully controlled to achieve selective bromination at the 6-position, followed by hydrolysis and pH adjustment to isolate the bromo-hydroxypyridine intermediate.

- A dry three-necked flask is charged with 12.5 g of 2,4-dihydroxy-6-methylpyridine and 50 mL of DMF.

- The mixture is cooled in an ice-water bath.

- Phosphorus oxybromide (e.g., 22.1 g) is added dropwise.

- The reaction mixture is heated in an oil bath at 110°C for 1 hour.

- After cooling to ~30°C, water (60 mL) is added, and the pH is adjusted to neutral (pH 7) using sodium carbonate.

- A solid precipitate forms, which is filtered, washed with cold ethanol and ether, and dried to yield 2-hydroxy-4-bromo-6-methylpyridine.

Yield: Approximately 61–78% depending on exact conditions and reagent quantities.

Alternative Synthetic Routes and Related Compounds

- Some literature reports the synthesis of related bromo-substituted pyridine derivatives via halogenation of hydroxypicolinic acid derivatives or through palladium-catalyzed coupling reactions starting from halogenated precursors.

- For example, bromination using phosphorus oxybromide on hydroxypicoline derivatives followed by functional group transformations.

- Palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) have been used for related bromo-substituted compounds but are less common for the direct preparation of this compound.

Data Tables Summarizing Preparation Conditions and Outcomes

Research Outcomes and Analytical Characterization

- The brominated intermediate (2-hydroxy-4-bromo-6-methylpyridine) is typically characterized by NMR spectroscopy, confirming the substitution pattern.

- Yields reported for bromination step range from 61% to 78%, indicating good efficiency under optimized conditions.

- Purity is ensured by washing with cold ethanol and ether, and the product is isolated as a solid.

- Although direct data on this compound is limited, analogous compounds show high purity and yield after esterification.

- Analytical techniques such as NMR, mass spectrometry, and TLC are standard for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-hydroxypicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-bromo-4-pyridinecarboxylate.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

- Substitution reactions yield various substituted picolinates.

- Oxidation reactions produce carbonyl derivatives.

- Reduction reactions result in dehalogenated or dehydroxylated products.

Scientific Research Applications

Methyl 6-bromo-4-hydroxypicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-bromo-4-hydroxypicolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 6-bromo-4-hydroxypicolinate with five structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Hydroxyl vs.

Ester Group Influence :

- Ethyl esters (e.g., Ethyl 6-bromo-4-hydroxypicolinate) exhibit higher lipophilicity than methyl esters, which could improve membrane permeability in biological systems .

Synthetic Utility :

- Bromine at position 6 serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group allows for further functionalization (e.g., alkylation, acylation) .

Stability and Storage :

- Chlorinated analogs (e.g., Methyl 6-bromo-4-chloropicolinate) are stable at room temperature, whereas hydroxylated derivatives may require controlled storage to prevent oxidation .

Q & A

Q. What are the optimal synthetic routes for Methyl 6-bromo-4-hydroxypicolinate, and how can reaction conditions be tailored to improve yield?

The synthesis of brominated picolinates typically involves bromination of precursor pyridine derivatives followed by esterification or hydroxylation. For example, bromination using phosphorus tribromide (PBr₃) in anhydrous dichloromethane under inert atmospheres (N₂/Ar) is a common method . Reaction optimization requires monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Temperature control (0–25°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) are critical to minimize side reactions like over-bromination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) resolves the bromine-induced deshielding effects on adjacent protons and carbons. X-ray crystallography using programs like SHELXL or OLEX2 provides unambiguous structural confirmation. For accurate refinement, high-resolution data (R-factor < 5%) and low-temperature data collection (e.g., 100 K) are recommended to mitigate thermal motion artifacts .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 6-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids in tetrahydrofuran (THF) at 80°C can introduce aryl groups. The hydroxyl group at the 4-position may require protection (e.g., silylation with TBSCl) to prevent unwanted side reactions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces . Solvent effects can be incorporated using the polarizable continuum model (PCM). Transition-state analysis via QM/MM methods helps elucidate mechanisms in nucleophilic aromatic substitution reactions .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound’s functional groups?

SHELXT automates space-group determination by analyzing systematic absences in diffraction data. For disordered bromine or hydroxyl groups, iterative refinement with restraints (e.g., SIMU/DELU in SHELXL) improves model accuracy. Multi-conformer modeling is advised for flexible substituents .

Q. What strategies are effective for studying the biological interactions of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, while molecular dynamics simulations (GROMACS/AMBER) assess stability over time. In vitro assays (e.g., fluorescence-based enzymatic inhibition) validate computational predictions. Dose-response curves (IC₅₀) quantify potency .

Q. How can advanced chromatography-MS techniques address purity challenges in this compound synthesis?

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) identifies low-abundance impurities (e.g., dehydrohalogenation byproducts). Gradient elution (5–95% acetonitrile in water) with C18 columns enhances resolution .

Q. What mechanistic insights can isotopic labeling (e.g., ¹⁸O/²H) provide for hydrolysis or esterification reactions of this compound?

Isotopic tracing with ¹⁸O-labeled water or methanol tracks oxygen incorporation during hydrolysis/transesterification. Kinetic isotope effects (KIEs) measured via GC-MS reveal rate-determining steps in reaction pathways .

Q. How do structural modifications (e.g., replacing bromine with chlorine) alter the physicochemical properties of this compound?

Comparative studies with analogs (e.g., Methyl 6-chloro-4-hydroxypicolinate) using differential scanning calorimetry (DSC) and solubility assays quantify effects on melting points and lipophilicity (logP). Substituent electronegativity differences impact hydrogen-bonding capacity and crystal packing .

Q. What stability studies are necessary to assess this compound’s degradation under varying pH and temperature conditions?

Accelerated stability testing (40°C/75% RH) over 4 weeks, analyzed via HPLC, identifies degradation products (e.g., demethylation or hydrolysis). pH-rate profiles (pH 3–9) elucidate susceptibility to acid/base-catalyzed decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.